3-(Cyclohexylamino)pyrrolidine-2,5-dione
CAS No.: 1189013-16-8
Cat. No.: VC4217497
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1189013-16-8 |
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Molecular Formula | C10H16N2O2 |
Molecular Weight | 196.25 |
IUPAC Name | 3-(cyclohexylamino)pyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C10H16N2O2/c13-9-6-8(10(14)12-9)11-7-4-2-1-3-5-7/h7-8,11H,1-6H2,(H,12,13,14) |
Standard InChI Key | DBHHBVCYMKHDIF-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NC2CC(=O)NC2=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-(cyclohexylamino)pyrrolidine-2,5-dione is C₁₀H₁₆N₂O₂, with a molecular weight of 196.25 g/mol. The compound consists of a five-membered pyrrolidine ring fused with two ketone groups at positions 2 and 5, creating a planar, conjugated system. The cyclohexylamino substituent at position 3 introduces steric bulk and chiral centers, influencing both its chemical reactivity and interactions with biological targets .
Table 1: Comparative Analysis of Pyrrolidine-2,5-dione Derivatives
The cyclohexyl group enhances lipophilicity compared to smaller alkyl or aryl substituents, as evidenced by the increased molecular weight and LogP values in analogs. X-ray crystallographic data for related compounds reveal chair conformations in cyclohexyl rings and hydrogen-bonding interactions between the amino group and carbonyl oxygen atoms .
Synthesis and Optimization Strategies
The synthesis of 3-(cyclohexylamino)pyrrolidine-2,5-dione typically follows a two-step protocol:
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Formation of pyrrolidine-2,5-dione: Achieved via cyclization of maleic anhydride derivatives with primary amines under acidic conditions.
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Amination at C3: Introduced through nucleophilic substitution or Michael addition using cyclohexylamine in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .
Critical parameters influencing yield include:
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Solvent polarity: Higher dielectric constants (ε > 20) improve reaction rates by stabilizing charged intermediates.
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Stoichiometry: A 1.2:1 molar ratio of cyclohexylamine to pyrrolidine-2,5-dione precursor maximizes substitution while minimizing side reactions.
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Catalysis: Lewis acids like ZnCl₂ (5 mol%) enhance regioselectivity for C3 amination over competing C2/C5 modifications .
Chemical Reactivity and Derivative Formation
The compound’s reactivity is dominated by three sites:
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Carbonyl groups (C2/C5): Participate in nucleophilic additions, forming hydrazones or oximes with hydrazine/hydroxylamine derivatives .
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Amino group (C3): Undergoes acylation or alkylation to create secondary/tertiary amines.
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Pyrrolidine ring: Susceptible to ring-opening reactions under strong acidic or basic conditions.
Table 2: Representative Reactions of 3-(Cyclohexylamino)pyrrolidine-2,5-dione
Reaction Type | Reagents | Products | Yield (%) |
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Acylation | Acetyl chloride, Et₃N | N-Acetyl derivative | 78–82 |
Reductive amination | NaBH₃CN, RCHO | N-Alkyl derivatives | 65–70 |
Ring expansion | NH₂OH·HCl, pH 4.5 | Tetrahydro-1,4-oxazepine-5,7-dione | 55 |
These transformations enable the creation of structurally diverse analogs for structure-activity relationship (SAR) studies .
Industrial and Research Applications
Beyond pharmacology, this compound serves as:
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Polymer precursors: Cyclohexyl groups improve thermal stability in polyimides (T_g = 215–240°C).
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Ligands in catalysis: Chiral derivatives facilitate asymmetric hydrogenation of α,β-unsaturated ketones (ee > 90%) .
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Analytical standards: Used in HPLC method development for quantifying related pharmaceuticals .
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